Cas no 2171347-97-8 (2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(methoxymethyl)butanoic acid)

2-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(methoxymethyl)butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a chiral center at the 3S position and a methoxymethyl side chain, enhancing solubility and steric flexibility during solid-phase peptide assembly. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly useful in constructing complex peptidomimetics or constrained peptides, where its branched side chain can influence secondary structure formation. The methoxymethyl moiety offers improved stability against racemization compared to standard amino acids, making it valuable for synthesizing stereochemically pure peptides. Its compatibility with standard Fmoc-based SPPS protocols ensures straightforward integration into automated synthesis workflows.
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(methoxymethyl)butanoic acid structure
2171347-97-8 structure
商品名:2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(methoxymethyl)butanoic acid
CAS番号:2171347-97-8
MF:C25H30N2O6
メガワット:454.515507221222
CID:6508222
PubChem ID:165583269

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(methoxymethyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(methoxymethyl)butanoic acid
    • EN300-1575733
    • 2171347-97-8
    • 2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(methoxymethyl)butanoic acid
    • インチ: 1S/C25H30N2O6/c1-4-25(15-32-3,23(29)30)27-22(28)13-16(2)26-24(31)33-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21H,4,13-15H2,1-3H3,(H,26,31)(H,27,28)(H,29,30)/t16-,25?/m0/s1
    • InChIKey: LQSCLSIDKFKTJI-YPHZTSLFSA-N
    • ほほえんだ: O(C(N[C@@H](C)CC(NC(C(=O)O)(COC)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 454.21038668g/mol
  • どういたいしつりょう: 454.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 678
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(methoxymethyl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1575733-2.5g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(methoxymethyl)butanoic acid
2171347-97-8
2.5g
$6602.0 2023-06-04
Enamine
EN300-1575733-0.05g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(methoxymethyl)butanoic acid
2171347-97-8
0.05g
$2829.0 2023-06-04
Enamine
EN300-1575733-0.25g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(methoxymethyl)butanoic acid
2171347-97-8
0.25g
$3099.0 2023-06-04
Enamine
EN300-1575733-50mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(methoxymethyl)butanoic acid
2171347-97-8
50mg
$2829.0 2023-09-24
Enamine
EN300-1575733-10000mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(methoxymethyl)butanoic acid
2171347-97-8
10000mg
$14487.0 2023-09-24
Enamine
EN300-1575733-250mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(methoxymethyl)butanoic acid
2171347-97-8
250mg
$3099.0 2023-09-24
Enamine
EN300-1575733-0.1g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(methoxymethyl)butanoic acid
2171347-97-8
0.1g
$2963.0 2023-06-04
Enamine
EN300-1575733-10.0g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(methoxymethyl)butanoic acid
2171347-97-8
10g
$14487.0 2023-06-04
Enamine
EN300-1575733-100mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(methoxymethyl)butanoic acid
2171347-97-8
100mg
$2963.0 2023-09-24
Enamine
EN300-1575733-500mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(methoxymethyl)butanoic acid
2171347-97-8
500mg
$3233.0 2023-09-24

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(methoxymethyl)butanoic acid 関連文献

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(methoxymethyl)butanoic acidに関する追加情報

Research Brief on 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(methoxymethyl)butanoic acid (CAS: 2171347-97-8)

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of specialized amino acid derivatives in drug development and peptide synthesis. One such compound, 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(methoxymethyl)butanoic acid (CAS: 2171347-97-8), has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, characterization, and therapeutic relevance.

The compound, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxymethyl side chain, is primarily utilized in solid-phase peptide synthesis (SPPS). Recent studies have demonstrated its efficacy in enhancing peptide stability and solubility, particularly in the development of peptide-based therapeutics. The Fmoc group, a cornerstone in SPPS, ensures selective deprotection during synthesis, while the methoxymethyl moiety contributes to improved pharmacokinetic properties.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role in the synthesis of cyclic peptides targeting G-protein-coupled receptors (GPCRs). The researchers reported that the incorporation of 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(methoxymethyl)butanoic acid into peptide backbones significantly improved binding affinity and metabolic stability. These findings underscore its potential as a versatile building block for next-generation peptide drugs.

Further investigations into the compound's physicochemical properties revealed its compatibility with automated peptide synthesizers, enabling high-throughput production of complex peptides. Its stability under acidic and basic conditions makes it particularly suitable for orthogonal protection strategies, a critical requirement in multi-step peptide synthesis. Additionally, the compound's chiral purity (3S configuration) ensures stereochemical integrity in the final peptide products.

In the context of drug discovery, 2171347-97-8 has been employed in the development of peptidomimetics for oncology and infectious diseases. A recent preprint on bioRxiv highlighted its use in designing inhibitors of protein-protein interactions (PPIs) involved in cancer progression. The study demonstrated that peptides incorporating this derivative exhibited enhanced cell permeability and target engagement compared to traditional linear peptides.

Ongoing research is also exploring the compound's utility in prodrug design. Its methoxymethyl group can serve as a promoiety for masking carboxylic acid functionalities, enabling targeted drug release. This approach has shown promise in improving the oral bioavailability of peptide-based therapeutics, addressing a longstanding challenge in the field.

In conclusion, 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(methoxymethyl)butanoic acid represents a valuable tool in modern peptide chemistry and drug development. Its unique structural features and demonstrated efficacy in enhancing peptide properties position it as a critical component in the synthesis of advanced therapeutics. Future research directions may focus on expanding its applications in conjugate vaccines and targeted drug delivery systems.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量